Ascorbigen

説明

Contextualization within Indole-Derived Compounds of Brassica Species

Brassica vegetables, such as cabbage, broccoli, cauliflower, and Brussels sprouts, are well-known sources of sulfur-containing compounds called glucosinolates annualreviews.org. These compounds are hydrolyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.3.1) when plant tissue is disrupted, leading to the formation of various breakdown products, including indoles annualreviews.orgakjournals.com. Ascorbigen is one such indole-derived compound, specifically formed from the reaction between indole-3-carbinol (I3C) and L-ascorbic acid (Vitamin C) researchgate.netresearchgate.nettandfonline.com.

The formation of this compound is a spontaneous reaction that occurs after the enzymatic hydrolysis of glucobrassicin, a specific indole glucosinolate, yields indole-3-carbinol researchgate.netresearchgate.nettandfonline.com. This process is triggered by plant tissue damage, such as cutting or chewing akjournals.comresearchgate.net. The amount of this compound formed can vary depending on factors like pH and temperature, as well as the initial levels of glucobrassicin and L-ascorbic acid in the plant tissue researchgate.netresearchgate.netresearchgate.net. Research indicates that the level of glucobrassicin in the plant material is often the limiting factor in this compound formation researchgate.net.

Studies have quantified the levels of this compound and its precursors in various Brassica vegetables. For instance, research on white cabbage, cauliflower, Chinese cabbage, and broccoli found glucobrassicin levels ranging from 25-142 mg kg⁻¹ and L-ascorbic acid levels from 110-840 mg kg⁻¹. The resulting this compound amounts in homogenized vegetables ranged between 7 mg kg⁻¹ and 18 mg kg⁻¹. researchgate.net

Below is a representation of typical ranges for glucobrassicin, L-ascorbic acid, and this compound in selected Brassica vegetables based on research findings:

| Compound | Vegetable | Typical Range (mg kg⁻¹) | Source |

| Glucobrassicin | Various Brassica spp. | 25 - 142 | researchgate.net |

| L-Ascorbic Acid | Various Brassica spp. | 110 - 840 | researchgate.net |

| This compound | Homogenized Brassica spp. | 7 - 18 | researchgate.net |

Conversion studies have shown that only a fraction of the available glucobrassicin is converted into this compound, with reported conversion values ranging from 20-46% in homogenized Brassica vegetables, increasing with decreasing pH researchgate.net.

Historical Perspectives on its Discovery and Early Research in Plant Biochemistry

This compound was first described in the early 1950s, initially identified as a component within complex mixtures derived from cruciferous vegetables researchgate.net. It was recognized as a form of "bound" ascorbic acid in crushed cabbage, although its precise structure remained unknown for some time researchgate.net. A well-defined compound, later named this compound, was subsequently isolated from fresh cabbage juice researchgate.net.

Early research in plant biochemistry focused on understanding the nature of this "bound" form of ascorbic acid and its relationship to the free vitamin C present in plants vitabase.commaxapress.com. The discovery of this compound contributed to the broader understanding of how plants synthesize, store, and metabolize ascorbic acid, a vital antioxidant and enzyme cofactor in plant physiology maxapress.comnih.govnih.gov.

The elucidation of this compound's formation pathway, involving the reaction between indole-3-carbinol and L-ascorbic acid, was a key development in early research researchgate.netresearchgate.nettandfonline.com. This established this compound as a secondary metabolite formed upon plant tissue disruption, linking it directly to the glucosinolate-myrosinase system characteristic of Brassica species akjournals.com.

Initial investigations also explored the biological activities associated with this compound. Early studies suggested it might possess antiscorbutic activity by releasing ascorbic acid under certain conditions tandfonline.com. The presence of this compound in the primary leaf stage of cabbage seedlings, in contrast to cotyledons, was demonstrated using techniques like thin-layer chromatography, UV-VIS spectroscopy, and mass spectrometry, indicating its formation relatively early in plant development akjournals.comakjournals.com.

Detailed research findings from this period often involved chromatographic techniques to isolate and identify this compound from plant extracts, alongside spectroscopic methods to determine its structure. Studies on its stability under different pH and temperature conditions were also crucial in understanding its behavior after plant processing researchgate.netresearchgate.net.

While early research laid the groundwork for understanding this compound's existence and formation in Brassica plants, later studies have delved deeper into its chemical properties, biological activities, and potential roles beyond simply being a source of ascorbic acid tandfonline.comtandfonline.comnih.govnih.gov.

特性

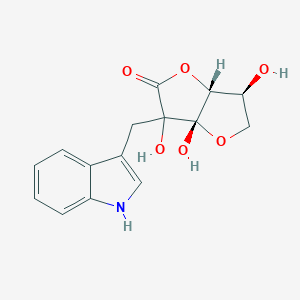

IUPAC Name |

(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJCIOTCFHSIT-KNUOEEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230587 | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8075-98-7 | |

| Record name | Ascorbigen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Degradation Mechanisms of Ascorbigen

pH-Dependent Transformation Pathways

Ascorbigen exhibits differential degradation patterns based on the pH of the medium. This pH sensitivity dictates the primary breakdown products formed. researchgate.net

Degradation Products under Acidic Conditions (e.g., Methylideneindolenine, L-Ascorbic Acid)

Under acidic conditions, this compound readily degrades, leading to the release of L-ascorbic acid and the formation of methylideneindolenine. researchgate.netnih.gov This degradation pathway is favored at lower pH values. researchgate.net

| pH Range (Acidic) | Major Degradation Products |

| Acidic | Methylideneindolenine, L-Ascorbic Acid |

Degradation Products under Alkaline Conditions (e.g., 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose)

In alkaline solutions, this compound undergoes a different transformation, yielding products such as 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. researchgate.nettandfonline.com This degradation route is characteristic of higher pH environments. researchgate.net

| pH Range (Alkaline) | Major Degradation Products |

| Alkaline | 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose, 1-Deoxy-1-(3-indolyl)-α-L-tagatopyranose |

Oxidative and Reductive Reactions in In Vitro and Model Systems

This compound participates in oxidative and reductive reactions, demonstrating antioxidant properties in various model systems.

Interaction with Reactive Oxygen Species and Synthetic Free Radicals (e.g., ABTS, AAPH)

This compound has been shown to interact with reactive oxygen species and synthetic free radicals like ABTS radical cation and AAPH-derived radicals. tandfonline.comresearchgate.net Studies using the ABTS radical cation scavenging assay have indicated that this compound exhibits stronger activity than ascorbic acid in scavenging these radicals. tandfonline.comnih.govoup.com The indole moiety of this compound is understood to contribute to this radical scavenging activity. tandfonline.comresearchgate.net this compound also demonstrates significant antioxidant activity against peroxyl radicals generated by AAPH. tandfonline.comresearchgate.net

| Radical Type | This compound Activity (vs. Ascorbic Acid) | Contributing Moiety |

| ABTS radical cation | Stronger activity | Indole moiety |

| AAPH-derived radicals | Much stronger activity | Not specified |

Formation of Oxidative Byproducts (e.g., Indole-3-aldehyde)

During its reaction with certain radicals, such as the ABTS radical cation, this compound can be oxidized, leading to the formation of byproducts like indole-3-aldehyde. tandfonline.comresearchgate.net This product is a result of the radical-scavenging mechanism involving the indole part of the molecule. tandfonline.comresearchgate.net

Formation of Oligomeric and Polymeric Indole Derivatives

Under certain conditions, particularly acidic ones and in the absence of ascorbic acid, indole-3-carbinol, a precursor to this compound, can undergo dimerization and polymerization to form oligomeric and polymeric indole derivatives, including 3,3'-diindolylmethane (DIM). researchgate.netnih.gov While the direct formation of these oligomers specifically from this compound is less emphasized in the provided texts compared to their formation from indole-3-carbinol, the acidic degradation of this compound releases indole-3-carbinol, which can then participate in these polymerization reactions. researchgate.netresearchgate.net The formation of these oligomers has been shown to be pH-dependent. researchgate.net

Biological Roles and Cellular Mechanisms of Ascorbigen

Modulation of Xenobiotic Detoxification Enzyme Systems

Ascorbigen has been shown to influence enzyme systems critical for the metabolism and detoxification of xenobiotics – foreign chemical compounds. researchgate.net This modulation is considered a potential mechanism contributing to some of the health effects associated with consuming Brassica vegetables. researchgate.net

Induction of Phase I Enzymes (e.g., P450 modification)

Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, are involved in the initial metabolism of xenobiotics, often introducing reactive groups that can then be acted upon by Phase II enzymes. oxfordbiomed.com Research indicates that this compound can modulate the activity of certain CYP enzymes. researchgate.net For instance, this compound has been shown to increase the activity of cytochrome isoenzymes CYP1A1 and CYP1A2. researchgate.net This modulation of CYP1A1 activity has been observed in murine hepatoma cells, where this compound induced the activity of 7-ethoxyresorufin O-deethylase, a marker for CYP1A1, in a concentration-responsive manner. nih.gov The mechanism may involve the aryl hydrocarbon receptor (AhR), as this compound increased chloramphenicol acetyl transferase (CAT) activity via a CAT reporter construct containing a dioxin-responsive element in these cells. nih.gov It has been suggested that a transformation product of this compound, 5,11-dihydroindolo[3,2-b]-carbazole, may be responsible for modifying P450 enzyme activities. nih.gov

Induction of Phase II Enzymes (e.g., NQO1, GST)

Phase II enzymes are crucial for conjugating modified xenobiotics or their metabolites with endogenous molecules, making them more water-soluble and easier to excrete. mdpi.com this compound is able to induce Phase II enzymes that are centrally involved in the detoxification of xenobiotics. researchgate.net Studies have investigated the effect of this compound on enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST). researchgate.netnih.gov Induction of these enzymes is a major defense mechanism against oxidative and electrophilic insults. cambridge.org Research in cultured liver cells (HepG2) and in rats demonstrated that this compound modulated the mRNA and enzyme activity levels of NQO1. researchgate.net In HepG2 cells, incubation with this compound (3-100 µmol/l) led to an increase in NQO1 mRNA levels of up to 100% compared to control cells, and NQO1 activity was elevated by up to 20%. researchgate.net In rats treated with 5 mg/day this compound for 7 days, significantly higher mRNA (90% increase) and enzyme activity levels (40% increase) of NQO1 were detected in the liver. researchgate.net The induction of GST and NQO1 by compounds from Brassica vegetables, including this compound, may occur through the activation of the NF-E2-related transcription factor (Nrf2) and its binding to the antioxidant-responsive element (ARE) in nuclear DNA. cambridge.org

Data on NQO1 Modulation by this compound

| Study Model | This compound Concentration/Dose | Effect on NQO1 mRNA Levels | Effect on NQO1 Enzyme Activity | Citation |

| Cultured HepG2 cells | 3-100 µmol/l | Up to 100% increase | Up to 20% increase | researchgate.net |

| Rats (liver) | 5 mg/day for 7 days | 90% increase | 40% increase | researchgate.net |

Cellular Responses to Oxidative Stress in Cultured Cells

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage. mdpi.com this compound has been investigated for its ability to influence cellular responses to oxidative stress in in vitro models. tandfonline.comtandfonline.comnih.gov

Indirect Antioxidant Activity Mechanisms

While L-ascorbic acid is known for its direct free radical scavenging activity, the antioxidant mechanisms of this compound appear to be more indirect. tandfonline.comnih.govpatsnap.commdpi.com Studies have shown that this compound did not exhibit potent direct scavenging activity against certain free radicals like superoxide anion radicals and showed little activity toward DPPH radicals in vitro. tandfonline.comnih.gov However, this compound demonstrated stronger antioxidant activity than ascorbic acid and Trolox in assays utilizing physiologically relevant peroxyl radicals, such as the Oxygen Radical Absorbance Capacity (ORAC) assay and Oxidative Hemolysis Inhibition Assay (OxHLIA). tandfonline.comtandfonline.com This suggests that this compound's protective effects against oxidative stress in cells may not primarily rely on direct radical scavenging but rather on other mechanisms. tandfonline.comtandfonline.com One proposed indirect mechanism is the induction of antioxidant enzymes, as discussed in Section 4.1.2, which bolster the cell's endogenous defense systems. mdpi.com

Protection against Lipid Peroxidation in Cultured Human Keratinocytes

Lipid peroxidation is a form of oxidative damage that affects cell membranes. nih.gov this compound has demonstrated protective effects against lipid peroxidation in cultured human keratinocytes. tandfonline.comtandfonline.comnih.govresearchgate.net In studies using cultured human keratinocytes exposed to tert-butylhydroperoxide, an inducer of oxidative stress, this compound effectively prevented cytotoxicity by inhibiting lipid peroxidation. tandfonline.comtandfonline.comnih.gov this compound treatment resulted in reduced lipid peroxidation levels, indicating its role in protecting cell membranes from damage caused by oxidative stress. Notably, in these studies, this compound counteracted tert-butylhydroperoxide-induced cytotoxicity and prevented lipid peroxidation more effectively compared to ascorbic acid. nih.govresearchgate.net

Data on Protection against Lipid Peroxidation in Cultured Human Keratinocytes

| Oxidative Stress Inducer | Compound | Effect on Cytotoxicity | Effect on Lipid Peroxidation | Citation |

| tert-butylhydroperoxide | This compound | Counteracted | Decreased | nih.govresearchgate.net |

| tert-butylhydroperoxide | Ascorbic acid | Did not exhibit protective activity | Did not result in prevention | nih.govresearchgate.net |

Immunomodulatory Mechanisms at the Cellular Level

Emerging research suggests that this compound may possess immunomodulatory properties at the cellular level. tandfonline.com While the underlying cellular and molecular mechanisms are not fully established, some studies point towards potential effects on immune cell function or the modulation of inflammatory responses. nih.gov Certain analogs of this compound, such as N-methylthis compound, have demonstrated immunomodulatory effects in animal experiments, including protection against bacterial and viral infections. nih.govakjournals.com The immunomodulatory activity of natural this compound is considered a potentially important factor contributing to the health benefits of Brassica vegetable consumption. nih.gov Further detailed research is needed to fully elucidate the specific cellular and molecular pathways involved in this compound's immunomodulatory effects. researchgate.net

Influence on Immune Cell Function in Model Systems

Research into the influence of this compound and related indole compounds on immune cell function has been conducted in model systems. While much of the literature focuses on the broader roles of ascorbic acid as an immunomodulator and its high concentration in immune cells, studies have explored the specific effects of this compound and its derivatives. patsnap.commdpi.comnih.govnih.govmdpi.com For instance, this compound and its analogs have been investigated for their potential immunomodulatory properties. nih.gov Notably, N-methylthis compound, an analog of this compound, has demonstrated therapeutic effects in animal models, including the inhibition of tumor growth and protection against bacterial and viral infections, suggesting an influence on immune responses. nih.gov This indicates that while the precise mechanisms of this compound itself on immune cells require further elucidation, related compounds formed from glucosinolate breakdown in the presence of ascorbic acid can impact immune function in model systems.

Influence on Diverse Cellular Signaling Pathways and Metabolic Processes

This compound and its precursors are involved in various cellular signaling pathways and metabolic processes, particularly within plants. The formation of this compound is a direct result of the metabolic breakdown of indole glucosinolates catalyzed by myrosinase, with ascorbic acid acting as a reactant. researchgate.netnih.gov This process is part of the plant's secondary metabolism.

Furthermore, the indole-3-carbinol (I3C), a precursor to the indole-3-methanol that reacts with ascorbic acid to form this compound, and its condensation product 3,3'-diindolylmethane (DIM), are known to influence multiple signaling pathways that regulate fundamental cellular events. These events include processes such as oxidation, inflammation, proliferation, and differentiation. annualreviews.org While the direct involvement of this compound in all these pathways is still an area of research, its formation within a metabolic network influenced by these compounds suggests potential indirect or related effects. Studies have also indicated that transformation products of this compound can affect the activity of enzymes like cytochrome P450, which are central to metabolic detoxification pathways. nih.gov

Effects on Cell Growth and Differentiation in Model Systems

Studies using model systems have explored the impact of compounds found in Brassica vegetables, including those related to this compound, on cell growth and differentiation. While direct studies solely on this compound's effects on immune cell growth and differentiation in isolation are limited in the provided results, the influence of related compounds and the precursor ascorbic acid offer insights. Ascorbic acid itself is known to modulate cell growth and differentiation in various cell types, including stimulating the differentiation of mesenchyme-derived cells and enhancing the differentiation of embryonic stem cells into cardiomyocytes in vitro. nih.govkosfaj.orgresearchgate.net The effects can vary depending on the cell type, with ascorbic acid showing the ability to either reduce or stimulate cell growth. nih.gov Extracts from Brassica vegetables, containing this compound precursors and other phytochemicals, have also shown effects on cell growth in model systems. csic.es The interplay of this compound with other indole-derived compounds, such as I3C and DIM, which are known to influence proliferation and differentiation, further suggests a potential, albeit complex, role for this compound in these processes within model systems. annualreviews.org

Interplay with Other Phytochemicals and Secondary Metabolites

This compound's existence is inherently linked to the interplay between different classes of phytochemicals, specifically ascorbic acid (a vitamin and antioxidant) and the breakdown products of indole glucosinolates (secondary metabolites). researchgate.netnih.gov It is formed through a chemical reaction between these two components upon tissue damage. akjournals.com This highlights a key interaction within the plant's metabolic landscape.

This compound is part of a broader group of indole-derived compounds formed from glucosinolates, which also includes I3C and DIM. nih.govannualreviews.org These compounds collectively contribute to the biological activities observed in Brassica vegetables. The presence of glycosylated ascorbigens and dihydroascorbigens in plants like Maca further illustrates the metabolic modifications and diversity within this class of compounds and their potential roles as plant antibiotics and phytoanticipins. sci-hub.se The metabolic context in which this compound is formed involves the enzymatic activity of myrosinase and the availability of ascorbic acid, demonstrating a direct interplay between enzymatic processes and the presence of specific metabolites. researchgate.netnih.gov

Phytoalexin-like Functions and Plant Defense Responses

This compound is considered to possess phytoalexin-like functions, playing a role in the defense mechanisms of plants. akjournals.com Phytoalexins are antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses, such as pathogen attack. plantsjournal.commdpi.comnih.gov

This compound is formed as a breakdown product of glucobrassicin, an indole glucosinolate, a process initiated upon plant tissue damage or pathogen attack. researchgate.netakjournals.com This timing and context of formation are characteristic of compounds involved in inducible plant defense responses.

Role in Disease Resistance in Plants (e.g., against fungal pathogens)

The role of this compound in plant disease resistance, particularly against fungal pathogens, has been investigated. While research often highlights the significant role of ascorbic acid as a key antioxidant and signaling molecule in plant defense against various pathogens, including fungi, studies have also directly examined this compound. researchgate.netjspb.rumaxapress.commdpi.comnih.govfrontiersin.org

One study specifically explored the effects of this compound and 1'-methylthis compound on the resistance of bean plants to the fungal pathogen Uromyces phaseoli. nih.gov The findings indicated that while this compound itself did not induce the same level of resistance as its methylated analog, 1'-methylthis compound triggered a defense response in the bean plants. nih.gov This suggests that while this compound is related to plant defense pathways through its origin from glucosinolates, specific structural features or further modifications might be crucial for potent defense activation against fungal pathogens. The classification of this compound as a phytoalexin-like compound further supports its involvement in the plant's defense arsenal against potential invaders. akjournals.com

Response to Pathogen Attack and Environmental Stress in Plants

This compound formation is induced or increased in plants following events like pathogen attack or environmental stress, consistent with its proposed role in defense. akjournals.com The enzymatic breakdown of glucosinolates, leading to the formation of this compound and other indole compounds, is a rapid response mechanism activated upon tissue damage caused by herbivores or pathogens. researchgate.netakjournals.com

This response is part of a broader defense strategy in plants that involves the production of various secondary metabolites and the activation of signaling pathways to counteract threats. plantsjournal.commdpi.commaxapress.com Ascorbic acid, the precursor to this compound, plays a well-established role in helping plants cope with oxidative stress induced by environmental challenges and pathogen attacks by acting as a potent antioxidant and influencing defense-related gene expression and hormonal signaling. researchgate.netmaxapress.commdpi.comnih.gov The accumulation of phytoalexins, including compounds like this compound, at infection sites is a localized defense mechanism aimed at inhibiting the growth and spread of pathogens. plantsjournal.comnih.gov

Advanced Analytical Methodologies for Ascorbigen Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating ascorbigen from other compounds present in biological samples and for its subsequent quantification. Various modes of chromatography have been applied to this compound research, each offering specific advantages for different analytical needs.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (PDA, UV, FLD, Electrochemical Detection)

HPLC is a widely used technique for the separation and quantification of this compound. akjournals.comakjournals.com It offers high efficiency and reproducibility, making it suitable for analyzing this compound in complex matrices like Brassica vegetables. akjournals.com Different detection modes can be coupled with HPLC to enhance sensitivity and selectivity for this compound analysis.

UV-Vis Detection: UV-Vis spectrophotometric detectors are commonly used due to this compound's absorbance in the UV region. akjournals.comtandfonline.com This detection method is employed for monitoring this compound and its reaction products during chromatographic separation. tandfonline.com

Photodiode Array (PDA) Detection: PDA detectors allow for the simultaneous monitoring of absorbance across a range of wavelengths, providing spectral information that aids in the identification and purity assessment of this compound. researchgate.netmdpi.com

Electrochemical Detection (ECD): Electrochemical detection is a sensitive method for detecting electroactive compounds like ascorbic acid and potentially this compound or its derivatives. lcms.czresearchgate.net It measures the current resulting from oxidation or reduction reactions. researchgate.netslideshare.net While directly applied to ascorbic acid determination, its application to this compound analysis, particularly for quantification, has been noted, measuring oxidation peaks at specific potentials.

HPLC methods have been developed for the separation of this compound and its synthetic analogs, as well as its transformation products in acidic media. researchgate.net Reversed-phase HPLC systems, often using isocratic elution with mobile phases like methanol/water, have been employed for the separation of this compound and its reaction products. tandfonline.comtandfonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has been developed for the analysis and quantitative determination of ascorbigens, including this compound, neothis compound, and 4-methoxythis compound. acs.orgnih.govacs.orgnih.gov This technique utilizes a supercritical fluid, such as carbon dioxide modified with a co-solvent like methanol, as the mobile phase. acs.org

Normal phase SFC methods have been successfully applied to the investigation of ascorbigens in autolysates of various Brassica species. acs.orgnih.govacs.org The developed SFC methods have demonstrated good linearity, low detection limits (below 13 pmol), and excellent retention time stability for ascorbigens. acs.orgnih.govacs.org SFC has also been used for the preparative isolation of ascorbigens. acs.org

Research findings using SFC have shown that ascorbigens are quantitatively dominating degradation products of indol-3-ylmethylglucosinolates in white cabbage autolysates. nih.gov The concentration of this compound in autolysates of various Brassica vegetables and rapeseed seedlings has been determined using SFC, with varying levels depending on the plant species. acs.orgnih.govacs.org

| Compound | Concentration Range (µmol/g DW) |

| This compound | 0.51 ± 0.002 to 3.72 ± 0.21 |

| Neothis compound | 0.05 ± 0.01 to 2.42 ± 0.23 |

| 4-Methoxythis compound | 0.03 ± 0.002 to 0.84 ± 0.07 |

Data derived from SFC analysis of ascorbigens in Brassica vegetables and rapeseed seedlings autolysates. acs.orgnih.govacs.org

Overpressured-Layer Chromatography (OPLC)

Overpressured-Layer Chromatography (OPLC) is another chromatographic technique that has been applied to the separation and determination of this compound in Brassica vegetables. researchgate.netakjournals.comresearchgate.netakjournals.com OPLC combines advantages of Thin-Layer Chromatography (TLC) and HPLC, offering high efficiency and reproducibility. akjournals.comoup.com

OPLC methods have been described as simple and efficient for the separation and determination of this compound. researchgate.netakjournals.comresearchgate.netakjournals.com Natural this compound has been identified using OPLC based on its chromatographic retention, UV spectral data, and mass spectrometric data, in comparison with authentic substances. researchgate.netakjournals.comresearchgate.net

Quantitative analysis of this compound using OPLC has revealed significant differences in its concentration among various Brassica species. researchgate.netakjournals.comresearchgate.netakjournals.com For example, studies have shown this compound levels ranging from 4.52 to 26.81 mg kg-1, with the highest levels observed in broccoli. researchgate.netakjournals.comresearchgate.netakjournals.com OPLC has demonstrated superiority over conventional TLC for the separation of ascorbigens. akjournals.comresearchgate.net

| Brassica Species | This compound Content (mg kg⁻¹) |

| Broccoli | 26.81 |

| Various Species | 4.52 - 26.81 |

Data derived from OPLC determination of this compound in Brassica vegetables. researchgate.netakjournals.comresearchgate.netakjournals.com

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques play a crucial role in determining the structure and characterizing this compound and its derivatives. These methods provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, is a powerful tool for the structural elucidation of this compound. akjournals.comacs.orgnih.govacs.orgnih.govnih.gov NMR experiments provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

1D NMR techniques, such as ¹H and ¹³C NMR, are used to identify and assign signals corresponding to hydrogen and carbon atoms within the this compound structure. acs.orgnih.govacs.orgnih.gov 2D NMR experiments, including COSY, HMQC, and HMBC, provide information about correlations between nuclei, allowing for the complete assignment of chemical shifts and the determination of the compound's structure. acs.orgnih.govacs.orgnih.gov

NMR spectroscopy has been used to reveal the structures of this compound, neothis compound, and 4-methoxythis compound. acs.orgnih.govacs.org Studies have utilized ¹H and ¹³C NMR, along with HSQC and HMBC, to characterize reaction products of this compound, such as indole-3-aldehyde. tandfonline.comtandfonline.com The connectivities of all atoms in this compound A have been determined using techniques like 2D INADEQUATE, COSY, and gHSQC. nih.gov NMR in dry dimethyl sulfoxide has allowed for the identification and assignment of NH and OH proton signals. researchgate.netnih.gov

Mass Spectrometry (LC-MS, GC-MS, HRMS, Q-TOF)

Mass Spectrometry (MS) is an indispensable technique for the identification and characterization of this compound, often coupled with chromatographic methods. researchgate.netakjournals.comakjournals.comnih.govmdpi.com MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of LC with the detection capabilities of MS. akjournals.commdpi.com LC-MS is suitable for analyzing relatively polar and thermolabile compounds like this compound. nih.gov It has been used for the qualitative and quantitative analysis of this compound. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile and thermally stable compounds. While less common for intact this compound due to its structure, GC-MS can be applied to the analysis of more volatile degradation products of this compound. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and its related compounds, aiding in their identification. chromatographyonline.com

Quadrupole Time-of-Flight (Q-TOF) MS: Q-TOF MS combines quadrupole and time-of-flight technologies to provide high sensitivity, high mass resolution, and accurate mass measurements. nih.govbruker.com LC-Q-TOF-MS and GC-Q-TOF-MS systems are used for comprehensive screening and identification of compounds in complex mixtures. nih.govchromatographyonline.comuv.eschromatographyonline.com Q-TOF MS allows for the analysis of all ions simultaneously and provides MS/MS capabilities for structural confirmation through fragmentation. bruker.com

Mass spectrometric data, in conjunction with chromatographic retention and UV spectral data, has been used to identify natural this compound. researchgate.netakjournals.comresearchgate.net MS has also been employed to characterize reaction products of this compound, such as indole-3-aldehyde. tandfonline.comtandfonline.com

UV-Vis Spectroscopy for Detection and Purity Assessment

UV-Vis spectroscopy is a widely used technique for the detection and purity assessment of various compounds, including those related to this compound. While direct UV-Vis data specifically for this compound is not extensively detailed in the provided snippets, the technique is commonly applied to related compounds like ascorbic acid and other indoles found in Brassica vegetables. For instance, a UV/Vis spectrophotometric method for ascorbic acid detection utilized a maximum absorption wavelength of 243 nm in 0.1M hydrochloric acid. ijisrt.com Another study on ascorbic acid found the absorbance maxima at 265 nm in distilled water. bepls.com These examples highlight the principle of using characteristic absorption wavelengths in the UV-Vis range for detection and quantification.

In the context of this compound research, UV-Vis detection is often coupled with chromatographic techniques like HPLC or TLC for identification and purity assessment. For example, HPLC with photodiode array detection (HPLC-PDA) has been used to confirm the purity of synthesized this compound. researchgate.net TLC analysis of cabbage extracts for this compound also involved evaluation of chromatograms instrumentally at a specific wavelength (λ = 460 nm), and UV spectra were recorded between 200 and 370 nm for structural analysis and identification. akjournals.com These approaches leverage the UV-Vis spectral properties of this compound and related indoles for their identification and to assess the presence of impurities that might absorb in similar regions.

Electrochemical Detection Methods for Oxidation Peaks

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable tools for studying the redox behavior of electroactive compounds like this compound and for their quantitative determination. These techniques measure the current response of an analyte as the potential is varied, revealing oxidation or reduction peaks at specific potentials.

Cyclic Voltammetry

Cyclic voltammetry (CV) involves sweeping the potential of a working electrode linearly between two values at a set scan rate and then reversing the scan. scispace.com This technique provides information about the redox processes occurring at the electrode surface. For this compound, CV studies have shown an irreversible oxidation peak. researchgate.net The electrochemical behavior of this compound was investigated by CV within a pH range of 3.0–7.0. researchgate.net At pH 5.0, an irreversible oxidation peak centered at approximately 0.950 V was observed at a glassy carbon electrode. researchgate.net The anodic peak current potential for this compound's irreversible oxidation shifts towards more positive potentials as the pH decreases, indicating the participation of protons in the electrode reaction. researchgate.net CV experiments with this compound standard solutions (100 μM) have been performed using a sodium acetate–acetic buffer (pH 5.0 in 80% methanol) as a supporting electrolyte. researchgate.net The voltammograms were acquired in the range of -100 to 1,200 mV at a scanning rate of 100 mV s⁻¹. researchgate.net

CV has also been used to study the electrochemical behavior of ascorbic acid, a related compound, which shows an irreversible oxidation peak. scispace.comjuniperpublishers.com The peak potential of ascorbic acid shifts to more negative values with increasing pH, also suggesting proton participation in the electrode process. jscimedcentral.com While ascorbic acid shows an oxidation peak, it typically occurs at a different potential (e.g., 0.376 V at pH 5.0) than that of this compound, which can help in differentiating the two compounds electrochemically. researchgate.net

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is a more sensitive electrochemical technique compared to CV for quantitative analysis. researchgate.netbibliotekanauki.pl DPV applies a series of potential pulses superimposed on a base potential scan, measuring the current difference before and after each pulse. This approach helps to minimize the non-faradaic (charging) current, resulting in enhanced sensitivity and lower detection limits.

DPV has been successfully applied for the quantification of natural this compound in samples like sauerkrauts. researchgate.net Studies have shown a linear response between the concentration of this compound and the recorded current using DPV. researchgate.net For instance, a linear range of 0.08–0.75 mM was observed for this compound concentration versus anodic peak current at pH 5.0. researchgate.netresearchgate.net DPV offers higher sensitivity for this compound detection compared to CV. researchgate.netresearchgate.net Optimization of DPV parameters, such as pulse amplitude and scan rate, is crucial to maximize peak resolution and minimize capacitive current.

Data from Electrochemical Studies:

| Method | Electrode Material | pH | Oxidation Peak Potential (V) | Linear Range (this compound) |

| CV | Glassy Carbon | 5.0 | 0.950 researchgate.net | 0.08–0.75 mM researchgate.netresearchgate.net |

| DPV | Glassy Carbon | 5.0 | - | 0.0125-0.10 mM (lower range) researchgate.net, 0.08–0.75 mM researchgate.net |

Note: The oxidation peak potential for DPV of this compound at pH 5.0 is not explicitly stated as a single value in the provided snippets, but it is related to the irreversible oxidation observed in CV.

Sample Preparation Strategies for Complex Biological and Plant Matrices

Analyzing this compound in complex biological and plant matrices, such as Brassica vegetables, requires effective sample preparation strategies to isolate the compound of interest and minimize interference from other matrix components. bibliotekanauki.pl

Extraction Methods from Brassica Vegetables

This compound is naturally found in Brassica vegetables like cabbage, broccoli, and cauliflower, formed from the breakdown of glucobrassicin. nih.govresearchgate.net Efficient extraction methods are necessary to release this compound from the plant tissue.

Common approaches involve using polar solvents, such as methanol or methanol/water mixtures, often coupled with techniques like ultrasonication to disrupt plant cell walls and improve extraction efficiency. For example, a method for extracting compounds from freeze-dried fresh and fermented cabbage involved extracting the sample with 80% methanol, followed by sonication and centrifugation. researchgate.net Another study on indole compounds in freeze-dried Brassica vegetables used a binary solvent of dimethylformamide (DMF)–methanol (4:1 v/v) for extraction, with ultrasonication. ump.ac.id

Other extraction techniques mentioned in the context of Brassica vegetables and related compounds include Soxhlet extraction and Microwave Integrated Soxhlet (MIS), although these were discussed for oil extraction. researchgate.net Supercritical fluid chromatography (SFC) has also been used for the analysis of ascorbigens in autolysates of various Brassica species. acs.org

After initial extraction, further purification steps are often necessary to remove interfering compounds. Solid-phase extraction (SPE) with materials like C18 cartridges can be used for this purpose.

Considerations for Matrix Effects and Interference Mitigation

Complex matrices like biological samples and plant extracts contain numerous components that can interfere with the accurate analysis of this compound. These matrix effects can lead to signal enhancement or suppression in analytical techniques. myadlm.orgnemc.us

Mitigating matrix effects is crucial for reliable quantification. Strategies include optimizing sample preparation to remove interfering substances, using appropriate analytical techniques with sufficient selectivity, and employing methods like standard addition or using internal standards to compensate for matrix-induced signal variations. nemc.us

In electrochemical analysis, matrix components can affect the electrode surface or the conductivity of the solution, altering the shape or magnitude of the voltammetric peaks. In UV-Vis spectroscopy, co-extractives absorbing at similar wavelengths can lead to inaccurate results. akjournals.com

Dilution of samples can be a simple approach to reduce matrix interference, provided it does not compromise the detection limit of the analyte. assaybiotechnology.com Neutralizing samples can also help address pH-related interference. assaybiotechnology.com For techniques like LC-MS/MS, matrix effects, particularly ion suppression, are a known challenge, and strategies like optimizing chromatographic separation to elute the analyte away from interfering matrix components and using stable isotope-labeled internal standards are employed. myadlm.orgenvirotech-online.com While not specifically detailed for this compound in the provided snippets, these general principles of matrix effect mitigation are applicable to its analysis in complex samples.

Future Directions and Emerging Research Areas

Elucidation of Uncharacterized Biosynthetic and Degradation Pathways in Diverse Biological Systems

While the formation of ascorbigen from glucobrassicin, indole-3-carbinol, and ascorbic acid in plants is established, the complete spectrum of its biosynthesis and degradation pathways across diverse biological systems remains to be fully elucidated. researchgate.net Research is needed to identify and characterize the enzymes and genetic factors involved in these processes in various plant species beyond common Brassica vegetables. Furthermore, investigating the metabolic fate of this compound in different organisms, including mammals, is crucial to understand its bioavailability and the formation of potential bioactive metabolites. Studies on ascorbate degradation in microbial systems have revealed unusual enzymatic steps, suggesting potential for comparable activities in plant ascorbate degradation that warrant exploration. nih.gov The extent to which ascorbate or dehydroascorbate are degraded by similar intracellular pathways in plants is currently unknown. nih.gov

Advanced Mechanistic Studies in Cellular and Subcellular Models

Understanding the precise mechanisms by which this compound interacts with cellular components and influences biological processes requires advanced mechanistic studies. Future research should focus on utilizing sophisticated cellular and subcellular models to investigate its molecular targets, signaling pathways, and effects on cellular functions. This includes exploring its interactions with specific proteins, nucleic acids, and membranes. While some studies have investigated the effects of I3C and its derivatives on cellular processes like apoptosis and proliferation, more detailed investigations into this compound's direct mechanisms at the cellular and subcellular levels are needed. csic.es

Development of Novel Analytical Tools for In Situ and Real-time Monitoring

Current analytical methods for this compound detection may have limitations in providing real-time and in situ information about its concentration and distribution in biological systems. The development of novel analytical tools, such as advanced chromatographic techniques, mass spectrometry-based methods, and electrochemical sensors, is essential for overcoming these limitations. acs.orgnih.govresearchgate.net Techniques enabling in situ and real-time monitoring would provide invaluable insights into this compound's dynamic behavior, its formation and degradation kinetics, and its localization within cells and tissues. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.gov Electrochemical microsensors, for instance, have shown promise for in vivo and in situ detection of analytes in microenvironments, a concept that could be applied to this compound. nih.gov

Exploration of Bioengineering Approaches for Enhanced this compound Production in Plants

Given that plants, particularly cruciferous vegetables, are the primary natural source of this compound, exploring bioengineering approaches to enhance its production in these organisms presents a significant future direction. Strategies could involve manipulating the expression of genes involved in the biosynthesis of glucobrassicin, indole-3-carbinol, and ascorbic acid, as well as enzymes facilitating the condensation of I3C and ascorbic acid to form this compound. nih.govmdpi.comnih.gov Metabolic engineering techniques, such as overcoming rate-limiting steps in biosynthetic pathways and promoting precursor availability, could lead to increased this compound content in plants. nih.govudl.cat This could have implications for improving the nutritional quality of crops and potentially enhancing their stress tolerance. nih.govmdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications in Reactivity and Interaction Prediction

Computational chemistry and molecular modeling techniques offer powerful tools to predict the reactivity, interactions, and properties of this compound at a molecular level. openaccessjournals.comwalshmedicalmedia.comresearchgate.netnsps.org.ng Future research can leverage these methods to gain a deeper understanding of this compound's chemical behavior, its stability under different conditions, and its potential interactions with biological macromolecules like proteins and enzymes. Molecular docking studies, for example, could predict how this compound binds to potential target sites. frontiersin.org Furthermore, computational approaches can assist in exploring reaction mechanisms involving this compound and predicting the formation of metabolites or degradation products. openaccessjournals.comwalshmedicalmedia.comresearchgate.netnsps.org.ng

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying ascorbigen (ABG) in plant matrices, and how should researchers validate these techniques?

- Methodological Answer : ABG identification typically employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation, coupled with high-performance liquid chromatography (HPLC) with photodiode array detection (PDA) for purity assessment . Quantification can be achieved via electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which measure oxidation peaks at specific potentials (e.g., Ep = 0.950 V at pH 5.0) . Validation requires calibration curves (e.g., 0.08–0.75 mM linear range for DPV), spike-and-recovery tests in biological matrices, and cross-validation with orthogonal techniques (e.g., HPLC-CoulArray) .

Q. How can researchers investigate this compound biosynthesis pathways in cruciferous plants?

- Methodological Answer : Biosynthetic studies involve:

- Enzyme assays : Measure activity of glucobrassicin degradation enzymes (e.g., myrosinase) under varying pH and temperature conditions.

- Metabolite tracing : Use stable isotope-labeled precursors (e.g., 13C-tryptophan) in controlled fermentation models to track ABG formation .

- Genetic approaches : Knockout/overexpression of genes linked to glucosinolate metabolism in model plants (e.g., Arabidopsis) to observe ABG accumulation.

Q. What sample preparation protocols are optimal for isolating this compound from complex matrices like sauerkraut?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol/water mixtures) with ultrasonication to disrupt plant cell walls.

- Purification : Solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds (e.g., phenolics).

- Storage : Stabilize samples at –80°C to prevent ABG degradation, validated via repeated freeze-thaw cycle testing .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported antioxidant activity?

- Methodological Answer : Contradictions arise when electrochemical redox activity (e.g., CV oxidation peaks) does not translate to biological antioxidant effects. To address this:

- Comparative assays : Test ABG alongside standards (e.g., ascorbic acid) in multiple systems (e.g., DPPH radical scavenging, O2−• assays) .

- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates during ABG oxidation.

- Cell-based models : Measure ROS reduction in human cell lines (e.g., HepG2) under oxidative stress, controlling for ABG bioavailability .

Q. What experimental parameters are critical when studying this compound’s electrochemical behavior for quantitative analysis?

- Methodological Answer : Key factors include:

- pH optimization : ABG’s oxidation potential shifts with pH (e.g., Ep increases at lower pH), requiring buffered solutions (e.g., pH 5.0 acetate buffer) for reproducibility .

- Electrode selection : Glassy carbon electrodes show higher sensitivity than platinum or gold.

- Pulse parameters in DPV : Adjust amplitude (e.g., 50 mV) and scan rate (e.g., 10 mV/s) to maximize peak resolution while minimizing capacitive current .

Q. How can researchers model the relationship between fermentation conditions and this compound yield in cruciferous vegetables?

- Methodological Answer :

- Multivariate design : Use response surface methodology (RSM) to test variables (NaCl concentration, fermentation time, temperature).

- Kinetic studies : Collect time-series samples during fermentation (0–30 days) to correlate ABG accumulation with microbial activity (e.g., Lactobacillus spp. counts) .

- Statistical validation : Apply ANOVA to identify significant factors, with post-hoc tests (e.g., Tukey’s HSD) to compare group means.

Q. What strategies are recommended for validating this compound stability under varying storage and processing conditions?

- Methodological Answer :

- Accelerated stability testing : Expose ABG to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months, monitoring degradation via HPLC.

- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics under controlled illumination.

- Matrix effects : Test stability in food vs. purified forms (e.g., sauerkraut homogenates vs. synthetic buffers) to evaluate protective/destructive interactions .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro and in vivo studies on this compound bioactivity?

- Methodological Answer :

- Pharmacokinetic profiling : Measure ABG metabolites (e.g., via LC-MS) in plasma/tissues to assess bioavailability.

- Dose-response calibration : Compare in vitro IC50 values with achievable in vivo concentrations.

- Negative control inclusion : Use ABG-deficient diets in animal models to isolate compound-specific effects .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in cell culture studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.

- Synergy analysis : Use Chou-Talalay combination index (CI) for studies combining ABG with other phytochemicals.

- Outlier management : Apply Grubbs’ test to exclude anomalous data points without compromising reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。